molecular formula C8H13BN2O2 B1510743 (6-(Isopropylamino)pyridin-3-yl)boronic acid

(6-(Isopropylamino)pyridin-3-yl)boronic acid

Cat. No.: B1510743
M. Wt: 180.01 g/mol
InChI Key: MPAZWBZCHPWTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Isopropylamino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Isopropylamino)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the transition metal-catalyzed borylation of halopyridines using diboron reagents. For example, the reaction of 6-bromo-3-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Isopropylamino)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The amino group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    6-(Methylamino)pyridine-3-boronic Acid: A closely related compound with a methyl group instead of an isopropyl group on the amino nitrogen.

    Pyridine-3-boronic Acid: Lacks the amino substituent, making it less versatile in certain reactions.

Uniqueness

(6-(Isopropylamino)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and the isopropylamino group on the pyridine ring. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[6-(propan-2-ylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6,12-13H,1-2H3,(H,10,11)

InChI Key

MPAZWBZCHPWTBN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)NC(C)C)(O)O

Origin of Product

United States

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